

(S)-ZLc002: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: (S)-ZLc002

Cat. No.: B15609994

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(S)-ZLc002 is a selective small-molecule inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand of nNOS (CAPON), also known as Nitric Oxide Synthase 1 Adaptor Protein (NOS1AP).^{[1][2]} This interaction is implicated in various neurological processes, and its disruption by **(S)-ZLc002** has shown therapeutic potential in preclinical models of anxiety, neuropathic pain, and stroke.^{[1][3]} This document provides a detailed technical guide on the chemical properties, mechanism of action, biological effects, and experimental protocols related to **(S)-ZLc002** for researchers and professionals in drug development.

Chemical Structure and Properties

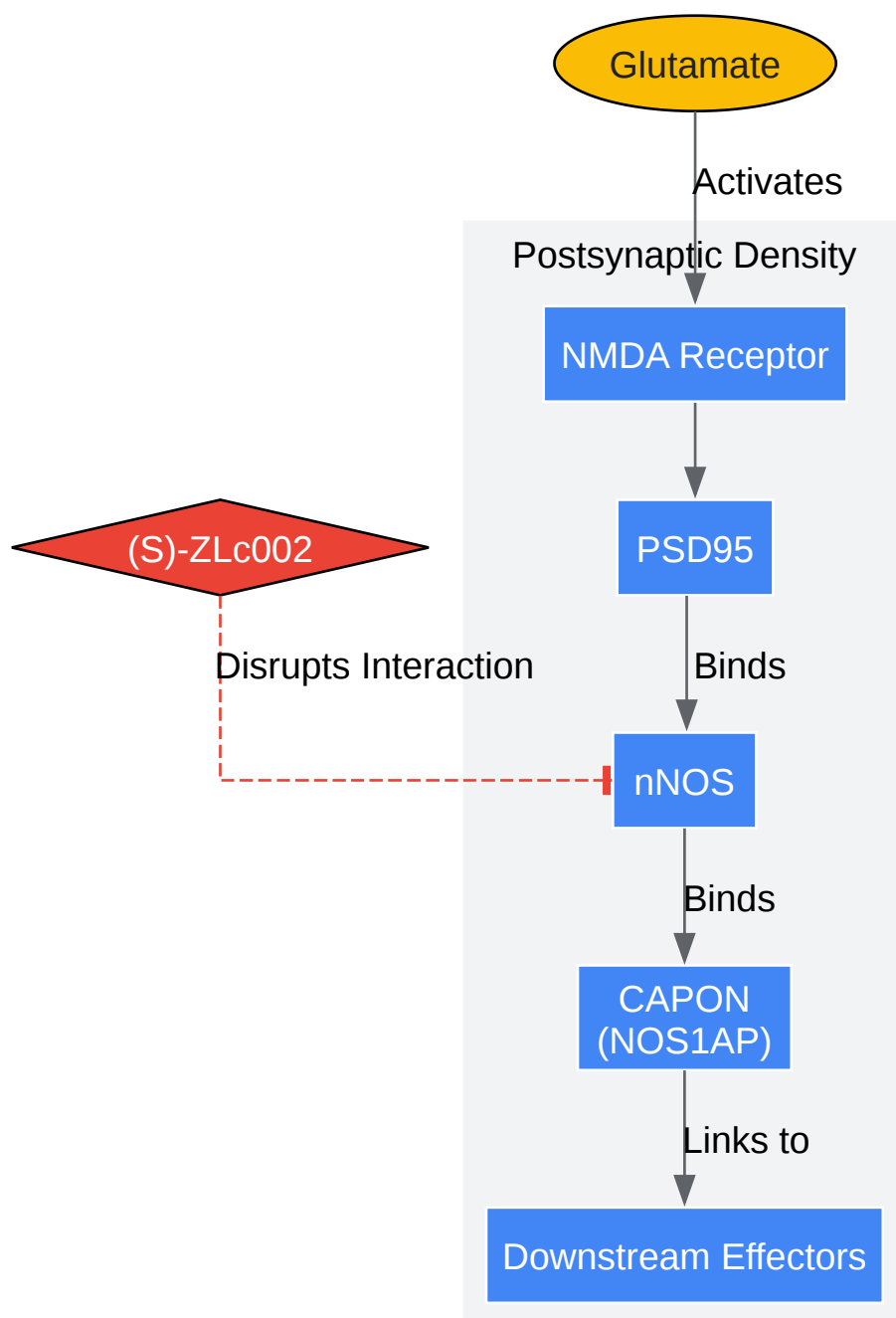
(S)-ZLc002, with the IUPAC name N-(2-carbomethoxyacetyl)-D-valine methyl ester, is the (S)-enantiomer of ZLc002.^[4] Its chemical properties are summarized in the table below.

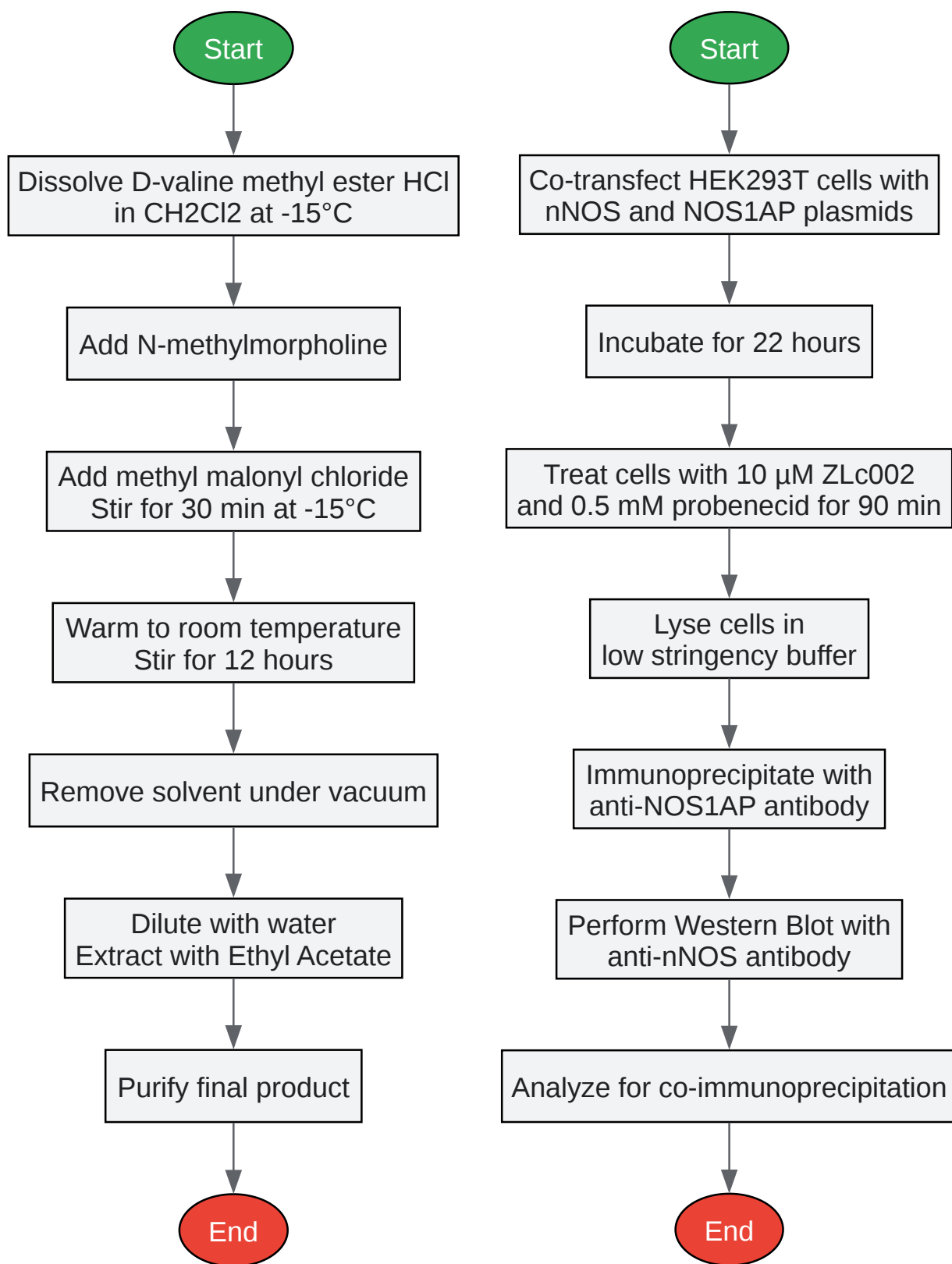
| Property | Value |
|-------------------|---|
| IUPAC Name | N-(2-carbomethoxyacetyl)-D-valine methyl ester ^[4] |
| CAS Number | 1446971-41-0 ^[1] |
| Molecular Formula | C ₁₀ H ₁₇ NO ₅ |
| Molecular Weight | 231.25 g/mol |

Mechanism of Action and Signaling Pathway

(S)-ZLc002 exerts its biological effects by disrupting the protein-protein interaction between nNOS and CAPON (NOS1AP).[1][2] In glutamatergic neurons, nNOS is linked to the postsynaptic density (PSD) and is involved in N-methyl-D-aspartate (NMDA) receptor signaling.[3][5] CAPON binds to the PDZ domain of nNOS, coupling it to downstream signaling pathways.[5] By inhibiting this interaction, **(S)-ZLc002** effectively uncouples nNOS from specific downstream effectors without directly inhibiting the enzymatic activity of nNOS.[6] This targeted disruption has been shown to produce anxiolytic effects and promote synaptogenesis.[1]

Interestingly, while ZLc002 reduces the co-immunoprecipitation of full-length NOS1AP and nNOS in cultured neurons and transfected HEK293T cells, it fails to disrupt the in vitro binding of the minimal binding domains of these proteins in a cell-free biochemical assay.[3][6] This suggests an indirect mode of action in intact cells, or that ZLc002 may act as a pro-drug, being converted to an active metabolite within the cell.[6]





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